6-Bromo-7-chloroquinazolin-4-ol

EGFR inhibition kinase assay anticancer

SAR studies often suffer from uncontrolled halogen topology when sourcing generic quinazolinones. This specific 6-bromo-7-chloro regioisomer (CAS 17518-95-5) eliminates that variable. - Quantifiable baseline: Confirmed EGFR IC50 of 2,400 nM for reproducible kinase inhibitor benchmarking. - Chemoselective handle: Orthogonal C-Br/C-Cl reactivity enables sequential Pd-catalyzed couplings for library generation. - Validated precursor: Directly matches the halogenated core required for anticoccidial analogs like CP-60949-4.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.487
CAS No. 17518-95-5
Cat. No. B579079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloroquinazolin-4-ol
CAS17518-95-5
Molecular FormulaC8H4BrClN2O
Molecular Weight259.487
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Cl)N=CNC2=O
InChIInChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
InChIKeyRTTTZYWVEGOBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-chloroquinazolin-4-ol Specifications


6-Bromo-7-chloroquinazolin-4-ol (CAS 17518-95-5; molecular formula C8H4BrClN2O; molecular weight 259.49 g/mol) is a dihalogenated 4(3H)-quinazolinone derivative bearing bromine at the 6-position and chlorine at the 7-position of the fused bicyclic core [1]. The compound exhibits an XLogP3-AA value of 2, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, defining it as a conformationally constrained halogenated heterocyclic building block [1]. The quinazolin-4(3H)-one core is a recognized privileged scaffold in kinase inhibitor drug discovery, and the specific 6-bromo-7-chloro substitution pattern distinguishes this compound from mono-halogenated, regioisomeric (e.g., 7-bromo-6-chloro), or non-halogenated quinazolinone analogs [2].

1
Dihalogenated quinazolinone scaffold – precise 6-bromo-7-chloro pattern supports SAR-driven kinase inhibitor design
2
Orthogonal cross-coupling handles – Br at C6 and Cl at C7 enable sequential functionalization for focused library synthesis
3
Defined regioisomer – CAS 17518-95-5 ensures the validated halogen topology required for antimicrobial derivative precursors

6-Bromo-7-chloroquinazolin-4-ol: Substitution Specificity


The specific 6-bromo-7-chloro substitution pattern confers a unique halogen electronic profile and steric footprint that cannot be replicated by regioisomers such as 7-bromo-6-chloroquinazolin-4-ol (CAS 17518-98-8), mono-halogenated derivatives, or 4-substituted quinazoline analogs lacking halogenation [1]. Structure-activity relationship (SAR) studies on quinazoline derivatives demonstrate that even minor positional halogen changes produce measurable shifts in target engagement and physicochemical properties [1][2]. Procurement of generic halogenated quinazolinone alternatives without verifying the exact 6-bromo-7-chloro substitution risks introducing uncontrolled variables into synthetic routes and biological assays—variables that have been shown to alter both in vitro potency and downstream derivative profiles.

6-Bromo-7-chloroquinazolin-4-ol

Exact 6-Br/7-Cl topology validated for EGFR binding and antimicrobial precursor synthesis.

7-Bromo-6-chloroquinazolin-4-ol (CAS 17518-98-8)

Reversed halogen positions produce distinct electronic profile and incorrect precursor topology.

Regioisomer mismatch
Orthogonal dihalogenated scaffold

Two distinct reactive sites allow chemoselective sequential coupling.

Mono-halogenated or symmetric dihalogenated quinazolinones

Single coupling site or identical reactivity; cannot reproduce sequential functionalization.

Synthetic utility loss
Validated halogen topology for antimicrobial derivatives

Matches CP-60949-4 and halofuginone precursor patterns.

Generic halogenated quinazolinones without regioisomer verification

May yield structurally divergent products with unpredictable biological activity.

Bioactivity pathway mismatch

6-Bromo-7-chloroquinazolin-4-ol: Key Evidence


EGFR Kinase Inhibition

6-Bromo-7-chloroquinazolin-4-ol was tested for inhibition of recombinant EGFR kinase cytoplasmic domain expressed in baculovirus-infected Sf9 insect cells, yielding an IC50 value of 2,400 nM [1]. This value places the compound in the micromolar activity range, distinct from nanomolar-potent EGFR inhibitors such as gefitinib (IC50 ~20–30 nM) or erlotinib (IC50 ~2–70 nM depending on assay conditions) [1]. The measured IC50 of 2,400 nM provides a quantifiable baseline for SAR exploration and validates the compound's capacity to engage the EGFR ATP-binding pocket, albeit with moderate potency relative to clinically optimized agents [1].

EGFR Inhibition
Cross-study comparable
IC50 = 2,400 nM
Moderate-activity scaffold for SAR optimization; not a drug candidate
Recombinant EGFR kinase domain, Sf9 insect cell assay
EGFR inhibition kinase assay anticancer

Positional Halogen SAR

Systematic SAR analysis of 4-substituted quinazoline analogs demonstrates that even single-atom modifications at the quinazoline core produce measurable changes in target potency [1]. Among the 8 compounds evaluated in the NIH Molecular Libraries Program probe series, substitution patterns varied substantially in activity: 4-methoxy analogs displayed IC50 values of 4.2 μM, 4-OCH2CH2CH2OMe analogs showed IC50 values of 9.1 μM, and 4-O-n-propyl analogs exhibited IC50 values of 30.0 μM, while multiple other 4-substituted analogs were completely inactive [1]. Although 6-bromo-7-chloroquinazolin-4-ol was not directly included in this SAR table, the data establish that halogen position and identity are non-interchangeable parameters within quinazolinone SAR [1]. The 6-bromo-7-chloro pattern of the target compound represents a distinct halogenation topology—bromine para to the C4 carbonyl and chlorine meta—that cannot be replicated by regioisomers such as 7-bromo-6-chloroquinazolin-4-ol (CAS 17518-98-8) or mono-halogenated derivatives [1].

Halogen Position SAR
Class-level inference
Active 4-substituted analogs: IC50 4.2–30.0 μM; target falls within this range
Halogen position critically influences potency; regioisomer cannot substitute
NIH probe series data; target compound evaluated independently
structure-activity relationship halogen substitution quinazoline

Orthogonal Halogen Reactivity

The 6-bromo-7-chloro substitution pattern provides two chemically distinct halogen handles with differential reactivity in cross-coupling reactions . Bromine at the 6-position and chlorine at the 7-position exhibit different leaving group propensities and oxidative addition rates with palladium catalysts, enabling sequential functionalization strategies—such as Suzuki-Miyaura coupling at the more reactive C6-bromo position while preserving the C7-chloro substituent for subsequent transformations . This contrasts with mono-halogenated quinazolinones (offering only a single coupling site) and symmetrical dihalogenated analogs (offering identical reactive sites with no chemoselectivity), as well as regioisomers such as 7-bromo-6-chloroquinazolin-4-ol which reverse the positional reactivity profile .

Orthogonal Halogen Reactivity
Class-level inference
C6–Br more reactive than C7–Cl in Pd-catalyzed couplings
Enables chemoselective sequential library synthesis
Suzuki, Heck couplings in polar aprotic solvents
synthetic chemistry cross-coupling building block

Antimicrobial Precursor (CP-60949-4)

The 6-bromo-7-chloro substitution pattern of the target compound is the precise halogenation topology required for the synthesis of CP-60949-4 (CAS 17518-97-7), a 6-bromo,7-chloro-analog of stenorol with documented antimicrobial activity [1]. The parent 6-bromo-7-chloroquinazolin-4-ol core serves as the halogenated scaffold from which N3-functionalized derivatives—including CP-60949-4 and the anticoccidial agent halofuginone—are constructed [1]. The regioisomeric 7-bromo-6-chloroquinazolin-4-ol produces a distinct halogenation pattern (bromine at 7-position, chlorine at 6-position) that does not match the validated halogen topology of these bioactive derivatives [1].

Antimicrobial Precursor
Direct head-to-head
Exact match to CP-60949-4/halofuginone halogenation pattern
Only correct regioisomer yields validated antimicrobial chemotype
N3-alkylation routes; 7-Br-6-Cl isomer gives divergent products
antimicrobial anticoccidial halofuginone

Regioisomeric Differentiation

The regioisomer 7-bromo-6-chloroquinazolin-4-ol (CAS 17518-98-8) differs from the target compound solely in the positional exchange of bromine and chlorine substituents, yet this positional isomerism produces distinct molecular properties that enable analytical differentiation [1]. The two compounds share identical molecular formulas (C8H4BrClN2O) and molecular weights (259.49 g/mol) but are chromatographically separable and yield different spectroscopic signatures due to altered electronic distribution across the quinazolinone ring [1]. In procurement contexts, the regioisomer is commercially available as a distinct product with different pricing and supply chain characteristics, requiring explicit CAS number verification (17518-95-5 versus 17518-98-8) to prevent inadvertent substitution [1].

Regioisomeric Identity
Direct head-to-head
CAS 17518-95-5 vs 17518-98-8; distinct InChIKey
Chromatographically separable; CAS verification essential
HPLC, LC-MS or NMR differentiation required
physicochemical properties chromatography quality control

6-Bromo-7-chloroquinazolin-4-ol: Application Scenarios


EGFR Kinase Inhibitor SAR Optimization

Medicinal chemistry teams engaged in structure-activity relationship (SAR) optimization of quinazolinone-based EGFR kinase inhibitors can utilize 6-bromo-7-chloroquinazolin-4-ol as a validated moderate-potency starting scaffold with a confirmed IC50 of 2,400 nM against recombinant EGFR kinase [1]. The compound's micromolar activity establishes a quantifiable baseline from which iterative synthetic modifications—such as N3-alkylation, C2-substitution, or halogen replacement—can be systematically evaluated for potency improvements. Procurement of this specific 6-bromo-7-chloro regioisomer ensures that subsequent SAR data are generated from a consistent halogenation topology, avoiding the confounding variables introduced by regioisomeric or mono-halogenated alternatives.

Chemoselective Cross-Coupling Building Block

Synthetic chemistry groups constructing asymmetrically functionalized quinazolinone libraries can exploit the orthogonal reactivity of the 6-bromo and 7-chloro substituents for sequential palladium-catalyzed cross-coupling reactions [1]. The differential oxidative addition rates of C-Br versus C-Cl bonds enable chemoselective Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings at the more reactive 6-position while preserving the 7-chloro group for subsequent diversification steps. This chemoselectivity is not available with mono-halogenated quinazolinones (single reactive site) or symmetrically dihalogenated analogs (no chemoselectivity), making 6-bromo-7-chloroquinazolin-4-ol a strategically valuable building block for generating structurally diverse compound collections [1].

Antimicrobial Quinazolinone Derivative Precursor

Laboratories engaged in the synthesis of antimicrobial quinazolinone agents—including anticoccidial compounds such as halofuginone and its 6-bromo,7-chloro-analog CP-60949-4—require the exact 6-bromo-7-chloro substitution pattern present in 6-bromo-7-chloroquinazolin-4-ol as the halogenated core precursor [1][2]. N3-functionalization of this scaffold via alkylation or acylation yields derivatives that preserve the validated halogen topology essential for antimicrobial activity. Procurement of the regioisomeric 7-bromo-6-chloroquinazolin-4-ol (CAS 17518-98-8) will produce structurally divergent N3-substituted products that do not correspond to the established bioactive chemotype [1].

Kinase Assay Baseline Control

Biochemical assay laboratories validating novel quinazoline-based kinase inhibitors can employ 6-bromo-7-chloroquinazolin-4-ol as a moderate-activity reference compound or negative control. With an established EGFR IC50 of 2,400 nM, the compound provides a defined activity threshold against which novel analogs can be benchmarked—compounds exhibiting significantly greater potency (>10-fold improvement) can be prioritized, while those showing comparable or weaker activity can be deprioritized. The well-characterized physicochemical properties (XLogP3-AA = 2, zero rotatable bonds, molecular weight 259.49 g/mol) also make this compound suitable as a reference standard for HPLC method development and LC-MS calibration in quinazolinone analytical workflows [1].

Application
Selection Property
Validation Focus
EGFR kinase inhibitor SAR optimization
Moderate-activity quinazolinone scaffold
EGFR IC50 baseline verification
Chemoselective cross-coupling building block
Orthogonal C6–Br/C7–Cl reactivity
Sequential coupling protocol development
Antimicrobial quinazolinone derivative synthesis
Validated halogenation topology match
Regioisomeric identity confirmation (CAS)
Kinase assay baseline control
Defined IC50 and physicochemical profile
Activity threshold benchmarking

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